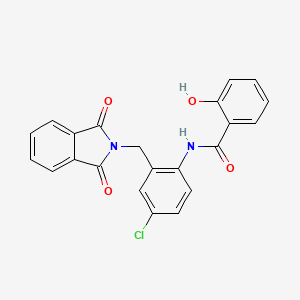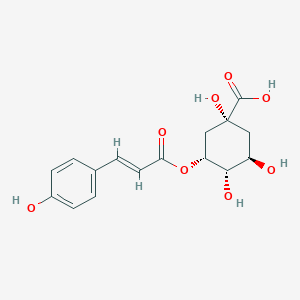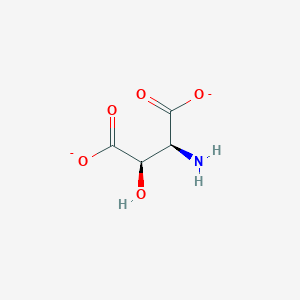
(3R)-3-hydroxy-L-aspartate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-hydroxy-L-aspartate(2-) is a C4-dicarboxylate obtained by deprotonation of both carboxy groups of 3-hydroxy-L-aspartic acid. It derives from a L-aspartate(2-). It is a conjugate base of a (3R)-3-hydroxy-L-aspartic acid.
科学的研究の応用
Synthesis of Amino Acid Derivatives
(3R)-3-hydroxy-L-aspartate(2-) plays a crucial role in the synthesis of various amino acid derivatives. For instance, a study by Jefford et al. (1993) demonstrated the synthesis of 4-alkyl-3-amino-2-hydroxybutyric acids with significant diastereoselectivity using L-aspartic acid through a series of chemical transformations including N-tosylation, anhydride formation, reduction, and α-hydroxylation (Jefford, Jian, & Lu, 1993).
Inhibition of Aminopeptidases
(3R)-3-hydroxy-L-aspartate(2-) analogs like amastatin have been identified as slow-binding, competitive inhibitors of aminopeptidases. Rich et al. (1984) reported that the (2S)-hydroxyl group in the structure contributes significantly to the stabilization of the enzyme-inhibitor complex (Rich, Moon, & Harbeson, 1984).
Synthesis of Pharmaceutical Compounds
The compound and its derivatives have been used in synthesizing pharmaceutical compounds. Seki and Nakao (1999) illustrated an efficient method for synthesizing (-)-bestatin, a potent immunostimulant, starting from L-aspartic acid, involving stereoselective hydroxylation and subsequent chemical transformations (Seki & Nakao, 1999).
Role in Neurotransmission
(3R)-3-hydroxy-L-aspartate(2-) and its derivatives also have implications in neurotransmission. Porter et al. (1992) explored L-aspartate-beta-hydroxamate, a glutamate uptake inhibitor, for its activity at a glutamate metabotropic receptor in rat cerebral cortical slices, indicating its potential role in modulating neurotransmitter systems (Porter, Briggs, & Roberts, 1992).
Enzymatic Activity and Inhibition
Studies have also focused on the interaction of (3R)-3-hydroxy-L-aspartate(2-) derivatives with enzymes. For instance, Walsh et al. (1980) reported on the interaction of 2-(hydroxymethyl) aspartic acid with cytosolic aspartate aminotransferase, demonstrating the compound's role in enzyme kinetics and inhibition (Walsh, Metzler, Powell, & Jacobson, 1980).
Biocatalysis
The compound's derivatives are explored in biocatalysis for asymmetric synthesis of substituted aspartic acids. Raj et al. (2011) studied the thermostable methylaspartate ammonia lyase from Carboxydothermus hydrogenoformans, which catalyzes reactions involving (3R)-3-hydroxy-L-aspartate(2-) derivatives for the synthesis of aspartic acid derivatives, highlighting its industrial potential (Raj et al., 2011).
特性
製品名 |
(3R)-3-hydroxy-L-aspartate(2-) |
|---|---|
分子式 |
C4H5NO5-2 |
分子量 |
147.09 g/mol |
IUPAC名 |
(2S,3R)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2+/m0/s1 |
InChIキー |
YYLQUHNPNCGKJQ-NHYDCYSISA-L |
異性体SMILES |
[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])N |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])N |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3,3-Bis(diethoxyphosphoryl)propyl]-3-methyl-6-phenylpyrimidin-4-one](/img/structure/B1243378.png)
![(4-methoxyphenyl)methyl (2S,5R,6S)-6-bromo-6-[(S)-hydroxy-(1-methyltriazol-4-yl)methyl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1243380.png)
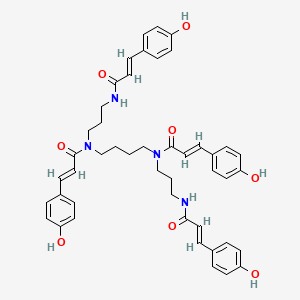
![(1'R,3'S,5'R,7'R,11'S)-11'-hydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-2',8'-dione](/img/structure/B1243382.png)
![1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
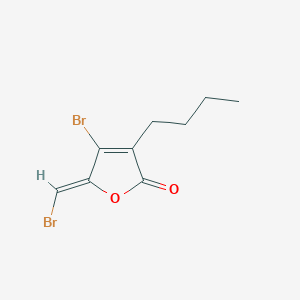
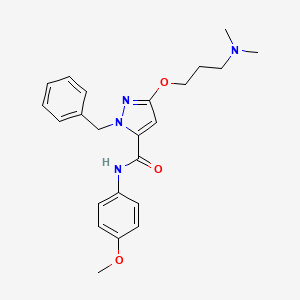
![(1S,6S)-1-phenylmethyl-10-(3-pyridylmethyl)-11-oxo-7-thia-10-azaspiro[5.6]dodecane 7,7-dioxide hydrochloride](/img/structure/B1243387.png)
![1-[(2S)-1-cyclohexyl-3-hydroxy-4-(1-methyltetrazol-5-yl)sulfanylbutan-2-yl]-3-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea](/img/structure/B1243388.png)
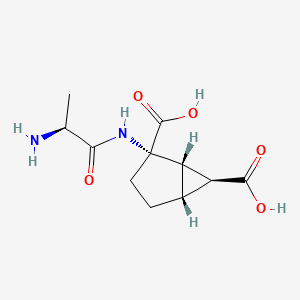
![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![(2s)-7-Amino-2-{[(R)-Hydroxy{(1r)-2-Methyl-1-[(3-Phenylpropanoyl)amino]propyl}phosphoryl]methyl}heptanoic Acid](/img/structure/B1243391.png)
